molecular formula C27H44O6 B13395720 2,3,14,22,25-Pentahydroxycholest-7-en-6-one

2,3,14,22,25-Pentahydroxycholest-7-en-6-one

Cat. No.: B13395720
M. Wt: 464.6 g/mol
InChI Key: UPEZCKBFRMILAV-UHFFFAOYSA-N
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Description

2,3,14,22,25-Pentahydroxycholest-7-en-6-one is a steroid compound with the molecular formula C27H44O6. It is a derivative of cholesterol and is known for its multiple hydroxy groups and a ketone group at the 6th position. This compound is also referred to as ponasterone A or 25-deoxyecdysterone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,14,22,25-Pentahydroxycholest-7-en-6-one typically involves multiple steps starting from cholesterol or its derivatives. The process includes selective hydroxylation at specific positions and oxidation to introduce the ketone group at the 6th position. Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) and hydroxylating agents such as osmium tetroxide (OsO4) .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods using microbial transformation of cholesterol. Specific strains of bacteria or fungi can be employed to introduce the necessary functional groups through enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions

2,3,14,22,25-Pentahydroxycholest-7-en-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), osmium tetroxide (OsO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2,3,14,22,25-Pentahydroxycholest-7-en-6-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.

    Biology: Studied for its role in insect molting and development as it is a precursor to ecdysteroids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anabolic properties.

    Industry: Utilized in the production of insect growth regulators and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,3,14,22,25-Pentahydroxycholest-7-en-6-one involves its interaction with specific receptors in biological systems. In insects, it binds to ecdysone receptors, triggering a cascade of events that lead to molting and development. The compound’s molecular targets include nuclear receptors and signaling pathways involved in growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,14,22,25-Pentahydroxycholest-7-en-6-one is unique due to its specific hydroxylation pattern and the presence of a ketone group at the 6th position. This structural uniqueness contributes to its distinct biological activities and applications .

Properties

IUPAC Name

17-(3,6-dihydroxy-6-methylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22-23,28,30-33H,6-11,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEZCKBFRMILAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859826
Record name 2,3,14,22,25-Pentahydroxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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